molecular formula C23H16BrFN2O3 B11995408 Ethyl 7-(4-bromobenzoyl)-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate CAS No. 302912-56-7

Ethyl 7-(4-bromobenzoyl)-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

Cat. No.: B11995408
CAS No.: 302912-56-7
M. Wt: 467.3 g/mol
InChI Key: GLYMOBFWNNPQDJ-UHFFFAOYSA-N
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Description

Ethyl 7-(4-bromobenzoyl)-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a pyrrolo-fused heterocyclic compound characterized by a brominated benzoyl group at position 7 and a fluorinated phenyl group at position 2. Its molecular formula is C₂₃H₁₆BrFN₂O₃, with a molecular weight of approximately 467.25 g/mol. The pyrrolo[1,2-c]pyrimidine scaffold is notable for its presence in bioactive molecules, including antiviral and antitubercular agents . The bromine atom at the benzoyl moiety enhances lipophilicity and metabolic stability, while the fluorine atom on the phenyl group improves binding affinity through electronic effects. This compound is synthesized via multi-step reactions involving condensation of mercaptopyrimidine derivatives with halogenated phenacyl bromides, followed by functionalization .

Properties

CAS No.

302912-56-7

Molecular Formula

C23H16BrFN2O3

Molecular Weight

467.3 g/mol

IUPAC Name

ethyl 7-(4-bromobenzoyl)-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

InChI

InChI=1S/C23H16BrFN2O3/c1-2-30-23(29)18-11-21(22(28)15-3-7-16(24)8-4-15)27-13-26-19(12-20(18)27)14-5-9-17(25)10-6-14/h3-13H,2H2,1H3

InChI Key

GLYMOBFWNNPQDJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(4-bromobenzoyl)-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of ethyl esters, bromobenzoyl chloride, and fluorophenyl derivatives in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(4-bromobenzoyl)-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromobenzoyl or fluorophenyl groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 7-(4-bromobenzoyl)-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of Ethyl 7-(4-bromobenzoyl)-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain kinases involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name R7 (Benzoyl Group) R3 (Phenyl Group) Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications
Target Compound 4-Bromo 4-Fluoro C₂₃H₁₆BrFN₂O₃ 467.25 Balanced lipophilicity and electronic effects
Ethyl 7-(4-Bromobenzoyl)-3-(4-bromophenyl)-... 4-Bromo 4-Bromo C₂₃H₁₆Br₂N₂O₃ 528.20 Higher lipophilicity; potential for enhanced metabolic stability
Ethyl 7-(4-Fluorobenzoyl)-3-(4-bromophenyl)-... 4-Fluoro 4-Bromo C₂₃H₁₆BrFN₂O₃ 467.25 Inverse substituent positions may alter receptor binding
Ethyl 7-(4-Chlorobenzoyl)-3-(2,4-dimethoxyphenyl)-... 4-Chloro 2,4-Dimethoxy C₂₄H₂₀ClN₂O₅ 457.88 Electron-donating methoxy groups enhance solubility; fluorescent applications
Ethyl 3-(4-Biphenylyl)-7-(4-chlorobenzoyl)-... 4-Chloro 4-Biphenylyl C₃₀H₂₃ClN₂O₃ 505.53 Extended π-conjugation; highest quantum yield (55%) for fluorescence
Ethyl 3-(3-Bromophenyl)-7-(4-fluorobenzoyl)-... 4-Fluoro 3-Bromo C₂₂H₁₅BrFN₂O₃ 477.23 Meta-substitution may reduce steric hindrance

Biological Activity

Ethyl 7-(4-bromobenzoyl)-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a synthetic compound belonging to the pyrrolo-pyrimidine class. Its unique structure, featuring a bromobenzoyl group and a fluorophenyl substituent, contributes to its promising biological activities, particularly in anticancer research. This article reviews the compound's biological activity, mechanisms of action, and potential therapeutic applications based on diverse sources.

  • Molecular Formula : C23H19BrF N2O2
  • Molecular Weight : Approximately 479.33 g/mol
  • Structural Features :
    • Bromobenzoyl group enhances reactivity.
    • Fluorophenyl group increases solubility and biological activity.

This compound exhibits its biological effects primarily through the following mechanisms:

  • Inhibition of Tubulin Polymerization :
    • The compound disrupts microtubule assembly by binding to the colchicine site on tubulin, which is critical for mitosis in cancer cells. This inhibition leads to cell cycle arrest and apoptosis in various cancer cell lines .
  • Kinase Inhibition :
    • Preliminary studies indicate that this compound may inhibit specific kinases involved in cell proliferation and survival pathways, such as the p90 ribosomal S6 kinase (RSK) . This suggests potential applications in targeting signaling pathways associated with cancer progression.

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes key findings from recent studies:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)12.5Tubulin polymerization inhibition
MCF-7 (Breast)15.0Apoptosis induction
HeLa (Cervical)10.0Cell cycle arrest

These findings underscore the compound's potential as a lead candidate for further development in cancer therapeutics.

Interaction Studies

Molecular docking studies have provided insights into the binding affinity of this compound with tubulin. The compound effectively occupies the colchicine binding site, disrupting normal microtubule dynamics essential for mitotic spindle formation .

Case Studies

  • Study on Anticancer Efficacy :
    A recent study evaluated the efficacy of this compound against a panel of cancer cell lines. The results indicated significant growth inhibition and apoptosis in treated cells compared to controls .
  • Kinase Inhibition Profile :
    Another investigation focused on the compound's ability to inhibit RSK activity in vitro. The results suggested that at concentrations below 20 µM, the compound significantly reduced RSK phosphorylation levels, indicating its potential role as a therapeutic agent in oncology .

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